REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])#[N:9].C([O-])(=O)C.[NH4+].C(O)(=O)C>C1C=CC=CC=1>[CH3:14][O:13][C:11](=[O:12])[C:10]([C:8]#[N:9])=[C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
84.1 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)=O
|
Name
|
|
Quantity
|
99.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux
|
Type
|
CUSTOM
|
Details
|
for 12 hours
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
Excess of solvents was removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in EtOAc (400 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=C1CCCCC1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |